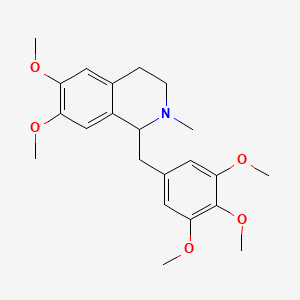

5'-Methoxylaudanosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

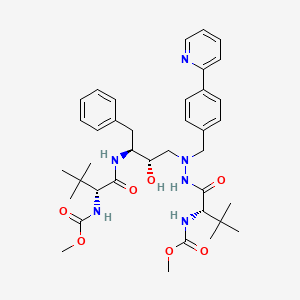

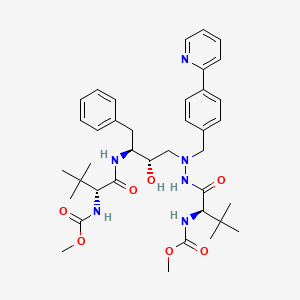

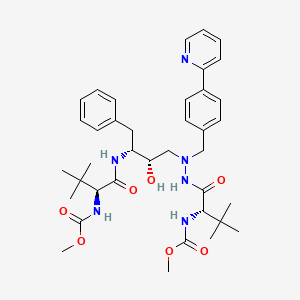

5’-Methoxylaudanosine is a benzylisoquinoline alkaloid with the molecular formula C22H29NO5. It is a derivative of laudanosine, which is found in several medicinal plants, including those in the Papaveraceae family. This compound is known for its role as an intermediate in the synthesis of neuromuscular blocking agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 5’-Methoxylaudanosine typically involves the use of 3,4,5-trimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine as starting materials. The synthesis proceeds through a condensation cyclization one-pot process to form 3,4-dihydro-6,7-dimethoxy-1-[2-(3,4,5-trimethoxyphenyl)ethyl]isoquinoline hydrochloride. This intermediate is then reduced using potassium borohydride to yield 5’-Methoxylaudanosine .

Industrial Production Methods: In industrial settings, the synthesis of 5’-Methoxylaudanosine is optimized to maximize yield and minimize waste. The process involves neutralizing the hydrochloride intermediate with sodium methoxide solution, which simplifies the procedure and enhances the overall yield to nearly 60% .

Analyse Des Réactions Chimiques

Types of Reactions: 5’-Methoxylaudanosine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often employ reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium ethoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium ethoxide in ethanol.

Major Products:

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Formation of ethoxy-substituted derivatives.

Applications De Recherche Scientifique

5’-Methoxylaudanosine has several applications in scientific research:

Biology: Studies involving 5’-Methoxylaudanosine help in understanding the metabolism and pharmacokinetics of benzylisoquinoline alkaloids.

Medicine: It is a precursor in the development of drugs used for muscle relaxation during surgeries.

Mécanisme D'action

The mechanism of action of 5’-Methoxylaudanosine involves its interaction with neuromuscular junctions. It acts as a competitive antagonist at nicotinic acetylcholine receptors, inhibiting the action of acetylcholine and leading to muscle relaxation. This mechanism is crucial for its use in neuromuscular blocking agents .

Comparaison Avec Des Composés Similaires

Laudanosine: The parent compound, also a benzylisoquinoline alkaloid, with similar pharmacological properties.

Papaverine: Another benzylisoquinoline alkaloid used as a vasodilator.

Noscapine: A benzylisoquinoline alkaloid with antitussive properties.

Uniqueness: 5’-Methoxylaudanosine is unique due to its specific methoxy substitution pattern, which imparts distinct chemical and pharmacological properties. This makes it particularly valuable as an intermediate in the synthesis of neuromuscular blocking agents, differentiating it from other similar compounds .

Propriétés

IUPAC Name |

6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQIPWOCCJXSKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659734 |

Source

|

| Record name | 6,7-Dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24734-71-2 |

Source

|

| Record name | 6,7-Dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of stereochemistry in 5'-methoxylaudanosine derivatives?

A: Stereochemistry plays a crucial role in the biological activity of many compounds, including this compound derivatives. The research by [] highlights that quaternization of this compound with alkyl iodides primarily yields isomers with a trans relationship between the newly introduced N-alkyl group and the existing 1-benzyl substituent. This stereoselectivity is important because the cis and trans isomers of these quaternary ammonium salts likely exhibit different pharmacological profiles. Understanding the stereochemical outcome of such reactions is vital for synthesizing and studying specific isomers with potentially distinct biological activities.

Q2: How was the stereochemistry of this compound derivatives determined in the study?

A: The researchers employed a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to unequivocally determine the stereochemistry of this compound derivatives []. Specifically, they analyzed the ¹H and ¹³C NMR spectra to identify characteristic chemical shifts and coupling patterns associated with cis and trans isomers. To confirm their NMR-based assignments, they obtained single-crystal X-ray structures of representative trans and cis isomers. This combined approach provided strong evidence for the relative stereochemistry at positions 1 and 2 in these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.